molecular formula C15H8O5 B14357140 9-Oxo-9H-fluorene-1,2-dicarboxylic acid CAS No. 92126-66-4

9-Oxo-9H-fluorene-1,2-dicarboxylic acid

Cat. No.: B14357140
CAS No.: 92126-66-4
M. Wt: 268.22 g/mol
InChI Key: SRLYSPLLVMHCIM-UHFFFAOYSA-N
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Description

9-Oxo-9H-fluorene-1,2-dicarboxylic acid is a chemical compound with the molecular formula C15H8O5 It is a derivative of fluorene, characterized by the presence of two carboxylic acid groups and a ketone group on the fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-9H-fluorene-1,2-dicarboxylic acid typically involves the oxidation of fluorene derivatives. One common method is the oxidation of 9H-fluorene-1,2-dicarboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-Oxo-9H-fluorene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Alcohols, amines, and other nucleophiles can be used for substitution reactions under acidic or basic conditions.

Major Products

    Oxidation: More oxidized fluorene derivatives.

    Reduction: 9-Hydroxy-9H-fluorene-1,2-dicarboxylic acid.

    Substitution: Esters, amides, and other substituted derivatives.

Scientific Research Applications

9-Oxo-9H-fluorene-1,2-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Oxo-9H-fluorene-1,2-dicarboxylic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 9-Oxo-9H-fluorene-2-carboxylic acid
  • 9-Oxo-9H-fluorene-2,7-dicarboxylic acid
  • 9-Oxo-9H-fluorene-1-carboxylic acid

Uniqueness

9-Oxo-9H-fluorene-1,2-dicarboxylic acid is unique due to the specific positioning of the carboxylic acid groups and the ketone group on the fluorene backbone. This unique structure imparts distinct chemical properties and reactivity compared to other fluorene derivatives. The presence of two carboxylic acid groups allows for versatile chemical modifications and applications in various fields.

Properties

CAS No.

92126-66-4

Molecular Formula

C15H8O5

Molecular Weight

268.22 g/mol

IUPAC Name

9-oxofluorene-1,2-dicarboxylic acid

InChI

InChI=1S/C15H8O5/c16-13-9-4-2-1-3-7(9)8-5-6-10(14(17)18)12(11(8)13)15(19)20/h1-6H,(H,17,18)(H,19,20)

InChI Key

SRLYSPLLVMHCIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=C(C=C3)C(=O)O)C(=O)O

Origin of Product

United States

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